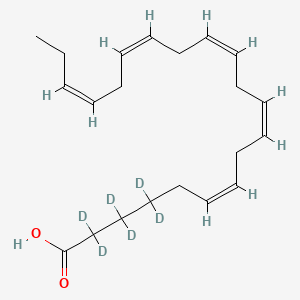
Heneicosapentaenoic Acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heneicosapentaenoic Acid-d6 is a deuterated form of Heneicosapentaenoic Acid, a polyunsaturated omega-3 fatty acid. It is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heneicosapentaenoic Acid-d6 is synthesized through the chemical elongation of eicosapentaenoic acid. The process involves the incorporation of deuterium atoms into the molecule. The elongation typically involves the use of reagents such as diazoketones and the application of the Arndt-Eistert reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Análisis De Reacciones Químicas
Types of Reactions: Heneicosapentaenoic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using halogenating agents like bromine can lead to substitution products.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the acid, and various substituted compounds .
Aplicaciones Científicas De Investigación
Heneicosapentaenoic Acid-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Heneicosapentaenoic Acid.
Mecanismo De Acción
Heneicosapentaenoic Acid-d6 exerts its effects by incorporating into phospholipids and triacylglycerol in vivo. It inhibits the synthesis of arachidonic acid from linoleic acid, thereby affecting the production of eicosanoids. The compound is a poor substrate for prostaglandin H synthase and 5-lipoxygenase but retains the ability to inactivate prostaglandin H synthase rapidly .
Similar Compounds:
Eicosapentaenoic Acid: Similar in structure but lacks the additional carbon and deuterium atoms.
Docosahexaenoic Acid: Another omega-3 fatty acid with a longer carbon chain and more double bonds.
Arachidonic Acid: An omega-6 fatty acid involved in the synthesis of eicosanoids.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its ability to inhibit arachidonic acid synthesis more effectively than eicosapentaenoic acid and docosahexaenoic acid also sets it apart .
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(6Z,9Z,12Z,15Z,18Z)-2,2,3,3,4,4-hexadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i18D2,19D2,20D2 |
Clave InChI |
OQOCQFSPEWCSDO-HDCHGOIWSA-N |
SMILES isomérico |
[2H]C([2H])(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



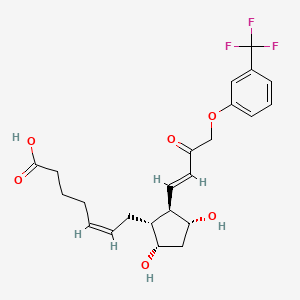
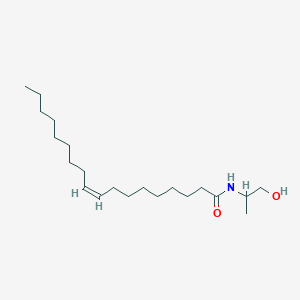
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)
![(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B10768088.png)
![7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid](/img/structure/B10768090.png)


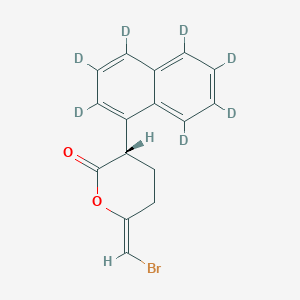
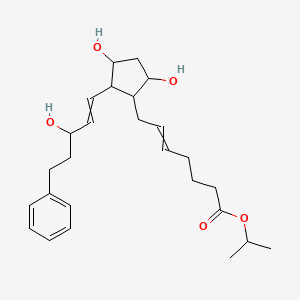
![(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid](/img/structure/B10768126.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)